molecular formula C7H7AsF8 B14736407 [2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropyl](dimethyl)arsane CAS No. 6430-24-6

[2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropyl](dimethyl)arsane

Cat. No.: B14736407
CAS No.: 6430-24-6
M. Wt: 318.04 g/mol
InChI Key: LCIUIJBMEPDUGT-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane is a unique organoarsenic compound characterized by its cyclopropyl ring substituted with difluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane typically involves the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane. This reaction proceeds smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the cycloaddition reaction mentioned above suggests that it could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylarsane group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Arsenic oxides and fluorinated cyclopropyl derivatives.

    Reduction: Reduced arsenic species and corresponding cyclopropyl derivatives.

    Substitution: Substituted cyclopropyl derivatives with various functional groups.

Scientific Research Applications

2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane is unique due to its combination of difluoro and trifluoromethyl groups on a cyclopropyl ring, coupled with a dimethylarsane moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

6430-24-6

Molecular Formula

C7H7AsF8

Molecular Weight

318.04 g/mol

IUPAC Name

[2,2-difluoro-1,3-bis(trifluoromethyl)cyclopropyl]-dimethylarsane

InChI

InChI=1S/C7H7AsF8/c1-8(2)4(7(14,15)16)3(5(4,9)10)6(11,12)13/h3H,1-2H3

InChI Key

LCIUIJBMEPDUGT-UHFFFAOYSA-N

Canonical SMILES

C[As](C)C1(C(C1(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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